molecular formula C18H20N2O4S B6081636 4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide

4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B6081636
M. Wt: 360.4 g/mol
InChI Key: DMHNCZDXJWGSOB-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration can be achieved using nitrating agents such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 . The cyclohexyl group can be introduced through a substitution reaction using cyclohexyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign reagents and catalysts would be emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The nitro group can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Cyclohexyl halides under basic conditions.

Major Products Formed

    Reduction: 4-cyclohexyl-N-(3-aminophenyl)benzenesulfonamide.

    Substitution: Various cyclohexyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties due to the sulfonamide moiety.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-halo-2-nitrophenyl)benzenesulfonamide: Similar structure but with a halogen substituent.

    N-phenylbenzenesulfonamide: Lacks the nitro and cyclohexyl groups.

    4-cyclohexylbenzenesulfonamide: Lacks the nitrophenyl group.

Uniqueness

4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the presence of both the cyclohexyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-20(22)17-8-4-7-16(13-17)19-25(23,24)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h4,7-14,19H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHNCZDXJWGSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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